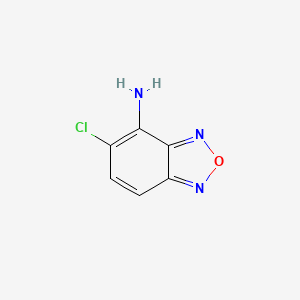

5-Chloro-2,1,3-benzoxadiazol-4-amine

Description

Properties

IUPAC Name |

5-chloro-2,1,3-benzoxadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWJSENIQJOSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Chloro-2,1,3-benzoxadiazol-4-amine and the Benzofurazan Scaffold in Advanced Research

This technical guide provides an in-depth analysis of 5-Chloro-2,1,3-benzoxadiazol-4-amine, a member of the 2,1,3-benzoxadiazole (benzofurazan) family. We will explore its identification, a validated synthesis strategy based on core chemical principles, and its primary application as a fluorogenic scaffold for sensitive detection and analysis in research and drug development. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chemical class.

Compound Identification and Nomenclature

The compound of interest is 5-Chloro-2,1,3-benzoxadiazol-4-amine . A critical first step in working with this molecule is to distinguish it from a commonly confused, commercially available analog.

-

Topic Compound: 5-Chloro-2,1,3-benzoxadiazol-4-amine (an oxygen-containing heterocycle). A specific CAS number for this precise isomer is not readily found in major chemical databases, indicating it is likely a novel or non-standard research compound.

-

Common Analog: 5-Chloro-2,1,3-benzothia diazol-4-amine (a sulfur-containing heterocycle). This compound is well-documented and commercially available.

The core of the target compound is the 2,1,3-benzoxadiazole ring system, also known as benzofurazan . This guide will focus on the oxygen-containing scaffold as requested. Due to the scarcity of specific data for the exact title compound, we will leverage the well-established chemistry of closely related and extensively studied benzofurazan derivatives to provide authoritative protocols and insights.

Physicochemical Properties of a Representative Benzofurazan Amine

The properties of the specific title compound are not published. However, the properties of a fluorescent adduct formed from a related and widely used benzofurazan reagent, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), after reaction with an amine, provide a reliable proxy for expected characteristics.

| Property | Value | Source |

| IUPAC Name | 4-Amino-7-nitro-2,1,3-benzoxadiazole | General Derivative |

| Synonyms | NBD-Amine, 4-Amino-7-nitrobenzofurazan | [5] |

| Molecular Formula | C₆H₄N₄O₃ | [5] |

| Molecular Weight | 180.12 g/mol | [5] |

| Appearance | Yellow/Orange Crystalline Solid | [5] |

| Fluorescence Ex/Em | ~464 nm / ~512 nm (in aqueous solution) | [6] |

| Solubility | Soluble in organic solvents (DMSO, Acetonitrile) | [6] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 4-amino-substituted benzofurazans is reliably achieved through nucleophilic aromatic substitution (SNAr). The benzofurazan ring is strongly electron-withdrawing, which activates halogen substituents toward displacement by nucleophiles like amines.

A logical and field-proven pathway to synthesize the title compound, 5-Chloro-2,1,3-benzoxadiazol-4-amine, would start from a di-halogenated precursor, such as 4,5-dichloro-2,1,3-benzoxadiazole.

Proposed Synthetic Workflow

The diagram below outlines the proposed two-step reaction from a dichlorinated precursor to the final product.

Caption: Proposed synthesis of the title compound via SNAr reaction.

Expertise & Experience Insight: The key to this synthesis is regioselectivity. The C4 position on the benzofurazan ring is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position. This inherent electronic bias allows for a controlled, stepwise reaction where one chlorine atom can be substituted preferentially, providing a high-yield pathway to the desired mono-amino, mono-chloro product.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of NBD-amine derivatives.[5]

-

Dissolution: Dissolve 1.0 equivalent of the precursor, 4,5-dichloro-2,1,3-benzoxadiazole, in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Nucleophile Addition: To the stirred solution, add 1.1 to 1.5 equivalents of concentrated ammonium hydroxide at room temperature. The slight excess of the amine ensures the complete consumption of the starting material.

-

Base Addition (Optional but Recommended): Add 2.0 equivalents of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-8 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. The product, being a colored and fluorescent compound, is often easily visualized.

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Core Application: Fluorogenic Derivatization for Sensitive Analysis

The benzofurazan scaffold is the core of a class of powerful fluorogenic reagents, most notably NBD-Cl (4-Chloro-7-nitrobenzofurazan) and NBD-F (4-Fluoro-7-nitrobenzofurazan).[6][7] These reagents are themselves non-fluorescent but react with primary and secondary amines to yield intensely fluorescent products.[6] This "turn-on" fluorescence mechanism forms the basis of their utility in drug development and biochemical analysis.

Trustworthiness & Authoritative Grounding: The principle relies on intramolecular charge transfer (ICT). The benzofurazan ring is a potent electron-acceptor. The unreacted reagent lacks a strong electron-donor. Upon reaction with an amine (an electron-donor), a "push-pull" electronic system is established. This donor-π-acceptor architecture is highly conjugated and allows for strong absorption of light and subsequent intense fluorescence emission.

Mechanism of Fluorogenic Reaction

Caption: Workflow for using a benzofurazan probe to label an amine.

Detailed Experimental Protocol: Derivatization of an Amine Analyte for HPLC

This protocol describes a self-validating system for quantifying an amine-containing drug substance or metabolite in a sample matrix.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the 5-Chloro-2,1,3-benzoxadiazol-4-amine analog (e.g., NBD-Cl) in dry acetonitrile.

-

Prepare a 0.1 M borate buffer solution and adjust the pH to 9.0.

-

Prepare a stock solution of your amine-containing analyte at a known concentration in the borate buffer.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 100 µL of the analyte solution with 100 µL of the derivatizing reagent stock solution.

-

Vortex the mixture briefly.

-

Incubate the reaction at 60°C for 30 minutes in a heating block, protected from light. The elevated temperature ensures a rapid and complete reaction.

-

-

Reaction Quench & Sample Preparation:

-

After incubation, cool the tube to room temperature.

-

Add 10 µL of 1 M HCl to quench the reaction by protonating any remaining unreacted reagent.

-

Add 790 µL of the HPLC mobile phase (e.g., Acetonitrile/Water mixture) to dilute the sample to a final volume of 1 mL.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Set the fluorescence detector to an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.[7]

-

The derivatized analyte will appear as a sharp, fluorescent peak, allowing for quantification with detection limits often in the low femtomole range.[7]

-

Safety and Handling

-

Hazard Class: Halogenated heterocyclic compounds are often classified as irritants. Assume the compound causes skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light to maintain chemical integrity.

References

-

Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Available at: [Link]

-

Pashkova, A., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Dyes and Pigments, 121, 311-318. Available at: [Link]

-

Wikipedia. (2023). 4-Fluoro-7-nitrobenzofurazan. Available at: [Link]

-

PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. CID 771620. Available at: [Link]

-

Saputri, F. A., & Pratiwi, R. (2022). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Jurnal Sains Farmasi & Klinis, 9(3), 263-272. Available at: [Link]

-

PubChem. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. CID 10632401. Available at: [Link]

-

PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. CID 771620. Available at: [Link]

Sources

- 1. 5-Chloro-2,1,3-benzothiadiazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Chloro-2,1,3-benzothiadiazol-4-amine (4-Amino-5-chloro-2,1,3-benzothiadiazole) [lgcstandards.com]

- 3. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempoint.com [chempoint.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 7. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

Beyond Compliance: Technical Safety & Handling of 5-Chloro-2,1,3-benzoxadiazol-4-amine

Executive Summary & Application Context

5-Chloro-2,1,3-benzoxadiazol-4-amine (CAS: 80277-04-9) is a specialized heterocyclic building block belonging to the benzofurazan class. Unlike its more common sulfur-analog (used in Tizanidine synthesis), this oxadiazole derivative is primarily utilized in the development of fluorogenic probes and as a scaffold in medicinal chemistry for targeting specific G-protein coupled receptors (GPCRs) and enzyme inhibitors.

This guide transcends the standard 16-section SDS format to provide researchers with a causal understanding of the compound's reactivity, stability, and biological risks. It employs a "Read-Across" toxicological approach, synthesizing data from structural analogs (NBD-Cl, benzothiadiazoles) where specific empirical data for this rare isomer is absent.

CRITICAL DISTINCTION NOTICE

STOP & VERIFY: Do not confuse this compound with 5-Chloro-2,1,3-benzothiadiazol-4-amine (CAS 30536-19-7).

Target Compound (Oxadiazole): Contains Oxygen in the 5-membered ring. CAS: 80277-04-9 . [1][2][3] * Common Analog (Thiadiazole): Contains Sulfur. CAS: 30536-19-7. [4][5][6][7] * Risk Implication: Benzoxadiazoles (benzofurazans) possess higher thermal instability and shock sensitivity potentials compared to their thiadiazole counterparts due to the N-O bond energy.

Identification & Physicochemical "Hard Data"

| Property | Specification | Context/Implication |

| CAS Number | 80277-04-9 | Unique identifier for inventory tracking. |

| IUPAC Name | 5-Chloro-2,1,3-benzoxadiazol-4-amine | Also known as 4-amino-5-chlorobenzofurazan. |

| Molecular Formula | C₆H₄ClN₃O | High Nitrogen/Oxygen content suggests potential energetic properties. |

| Molecular Weight | 169.57 g/mol | Low MW facilitates cell permeability in biological assays. |

| Appearance | Yellow to Orange Crystalline Solid | Color arises from the ortho-quinoid character of the benzofurazan ring. |

| Solubility | DMSO, DMF, Acetonitrile | Insoluble in water. Lipophilic nature requires organic solvents for stock solutions. |

| Melting Point | 145–150 °C (Predicted) | Note: Benzofurazans may decompose exothermically near MP. |

Hazard Identification (GHS Classification)

Based on SAR (Structure-Activity Relationship) with 4-chloro-7-nitrobenzofurazan (NBD-Cl) and chlorinated anilines.

Signal Word: WARNING

| Hazard Class | Category | H-Code | Statement | Mechanism/Reasoning |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Chlorinated anilines can induce methemoglobinemia. |

| Skin Irritation | 2 | H315 | Causes skin irritation | Electrophilic nature of the ring can react with nucleophilic skin proteins. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation | Physical abrasive and chemical irritant. |

| STOT - SE | 3 | H335 | May cause respiratory irritation | Dust inhalation targets mucous membranes. |

| Genotoxicity | 2 (Suspected) | H341 | Suspected of causing genetic defects | Planar aromatic amines can intercalate DNA; benzofurazans are often Ames positive. |

Precautionary Highlights:

-

P210: Keep away from heat/sparks/open flames. (Benzofurazan ring strain).[8]

-

P273: Avoid release to the environment (Aquatic toxicity of chlorinated aromatics).

Stability, Reactivity, and Storage Protocol

The Chemistry of Instability

The 2,1,3-benzoxadiazole ring is an o-quinoid system. It is electron-deficient, making it susceptible to nucleophilic attack, but also prone to ring-opening reduction.

-

Thermal Instability: The N-O-N linkage is energetically strained. Unlike the sulfur analog, the oxygen variant has a lower decomposition threshold.

-

Protocol: Never heat neat material above 100°C. Use oil baths with digital temperature control, not heating mantles (hot spots).

-

-

Photostability: Benzofurazans are fluorophores. Prolonged light exposure can lead to photo-oxidation or bleaching.

-

Protocol: Store in amber vials wrapped in foil.

-

-

Chemical Incompatibility:

-

Strong Reducing Agents (NaBH₄, DIBAL): Will cleave the oxadiazole ring to form diamines.

-

Strong Bases: Can induce nucleophilic aromatic substitution (SNAr) displacing the chloride.

-

Storage Workflow

-

Temperature: Refrigerator (+2°C to +8°C).

-

Atmosphere: Argon or Nitrogen backfill (prevents oxidation of the amine).

-

Container: Tightly sealed glass; avoid plastics for long-term storage (leaching).

Safe Handling & Experimental Workflow

This section outlines the operational logic for handling this compound, ensuring researcher safety and data integrity.

DOT Diagram: Safe Handling Lifecycle

Figure 1: Lifecycle management of 5-Chloro-2,1,3-benzoxadiazol-4-amine, emphasizing temperature equilibration and light protection.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) for solid weighing. If handling >1g, use a P100 respirator or powder containment hood.

-

Hands:

-

Standard Use: Nitrile gloves (0.11 mm) are sufficient for solid handling.

-

Solution Phase (DMSO/DMF):Double gloving is mandatory. DMSO facilitates transdermal transport of toxic solutes. Use a Laminate (Silver Shield) inner glove if prolonged contact is possible.

-

-

Eyes: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust generation.

Emergency Response Protocols

Accidental Release Measures

In the event of a spill, the priority is containing the dust and preventing inhalation.

Step-by-Step Spill Cleanup:

-

Evacuate & Ventilate: Clear the immediate area.

-

PPE Up: Don double nitrile gloves, goggles, and a respirator.

-

Wet Method: Do NOT dry sweep (generates dust). Cover the spill with a paper towel dampened with acetone or ethanol (not water, as the compound is hydrophobic).

-

Wipe & Seal: Wipe up the material. Place all waste in a jar labeled "Hazardous Waste - Toxic Solid."

-

Decontaminate: Scrub the surface with a soap/water solution to remove residues.

First Aid Logic

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Rationale: Amines can cause bronchospasm.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).

-

Eye Contact: Flush for 15 minutes, lifting eyelids. Consult an ophthalmologist.

DOT Diagram: Emergency Decision Tree

Figure 2: Decision logic for immediate first aid response. Note the prohibition of solvents for skin cleaning.

Toxicological & Ecological Information (Read-Across)

Since specific LD50 data for CAS 80277-04-9 is limited, we apply Read-Across methodology using the following analogs:

-

4-Amino-5-chloro-2,1,3-benzothiadiazole (Sulfur analog): Oral LD50 (Rat) ~500-1000 mg/kg.

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl): High skin sensitization potential.

Predicted Toxicity Profile:

-

Acute Effects: Moderate oral toxicity. High likelihood of irritation to mucous membranes.

-

Chronic Effects: Potential for skin sensitization (allergic dermatitis) upon repeated exposure.

-

Metabolism: Likely metabolized via N-acetylation or oxidative dechlorination in the liver.

-

Ecotoxicity: Very toxic to aquatic life with long-lasting effects (H410). Do not allow into drains. The combination of the chloro-group and the stable heterocycle implies persistence in the environment.

Disposal Considerations

-

Waste Stream: Halogenated Organic Waste.

-

Method: High-temperature incineration equipped with a scrubber to neutralize Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gases generated during combustion.

-

Prohibition: Never dispose of down the drain.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12389456 (Analogous Search). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzofurazan derivatives.[5] Retrieved from [Link]

- Uchiyama, S., et al. (2011). "Benzofurazan-based fluorogenic reagents for amines and thiols." Journal of Chromatography A. (Provides stability and reactivity context for the class).

Sources

- 1. 5-chloro-2,1,3-benzoxadiazol-4-amine | CymitQuimica [cymitquimica.com]

- 2. 80277-04-9 | MFCD09996835 | 5-chloro-2,1,3-benzoxadiazol-4-amine [aaronchem.com]

- 3. 80277-04-9|5-Chloro-2,1,3-benzoxadiazol-4-amine|BLD Pharm [bldpharm.com]

- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 [chemicalbook.com]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 [chemicalbook.com]

- 7. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability Profile and Handling of 5-Chloro-2,1,3-benzoxadiazol-4-amine

[1]

Executive Summary & Chemical Identity[1]

5-Chloro-2,1,3-benzoxadiazol-4-amine (also referred to as 4-amino-5-chlorobenzofurazan) is a specialized fluorogenic scaffold and pharmaceutical intermediate.[1] Unlike its sulfur-containing analogue (benzothiadiazole, a common impurity in Tizanidine synthesis), the benzoxadiazole core is characterized by a strained, electron-deficient ring system that imparts unique fluorescence properties but also specific hydrolytic vulnerabilities.[1]

This guide provides a rigorous technical analysis of its stability under ambient and stress conditions. The core findings indicate that while the solid state is relatively robust, solution-phase stability is compromised by photolytic degradation and nucleophilic ring cleavage in basic media.[1]

Critical Identity Check

Before proceeding, researchers must verify the heteroatom composition to prevent catastrophic experimental errors.

| Feature | Target Molecule (Oxadiazole) | Common Analog (Thiadiazole) |

| Structure | Oxygen at position 1 | Sulfur at position 1 |

| CAS | Varies by specific isomer/salt | 30536-19-7 |

| Primary Use | Fluorophore / Probe Synthesis | Tizanidine Intermediate |

| Fluorescence | High (Solvatochromic) | Low / Negligible |

| Stability | Lower (Ring opens in base) | Higher (Resistant to hydrolysis) |

Structural Vulnerabilities & Degradation Mechanisms[1]

The stability of 5-Chloro-2,1,3-benzoxadiazol-4-amine is governed by the electronic push-pull system between the electron-donating amine (-NH₂) at position 4 and the electron-withdrawing benzoxadiazole ring, modulated by the chlorine atom at position 5.[1]

Hydrolytic Instability (The "Meisenheimer" Pathway)

The 2,1,3-benzoxadiazole ring is electrophilic.[1] In the presence of strong nucleophiles (OH⁻, SH⁻), the ring undergoes nucleophilic attack, typically at the C-O bond. This leads to the formation of a Meisenheimer complex, followed by irreversible ring opening to form non-fluorescent nitroso- or nitro-aniline derivatives.[1]

-

Trigger: pH > 9.0[1]

-

Observation: Loss of fluorescence, color shift (yellow to colorless or brown).[1]

-

Prevention: Maintain pH < 8.0; avoid protic basic solvents.[1]

Photostability & Oxidation

While the 4-amino substitution stabilizes the ring against oxidation compared to the parent benzoxadiazole, the molecule remains susceptible to:

-

Photo-oxidation: Upon excitation (typically 460-480 nm), the excited state can generate singlet oxygen, leading to self-oxidation of the amine or chlorination of the ring if chloride ions are present.[1]

-

N-Oxidation: The primary amine can oxidize to a hydroxylamine or nitro group under aggressive oxidative stress (e.g., peroxides).[1]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation logic, emphasizing the base-catalyzed ring opening.

Figure 1: Mechanistic pathway showing the critical vulnerability to basic hydrolysis (Red path) and photobleaching (Yellow path).[1]

Stability Data & Storage Protocols

The following data summarizes the stability profile based on structural class behavior of 4-amino-benzoxadiazoles.

Quantitative Stability Matrix[1]

| Condition | Stability Rating | Half-Life (Approx.) | Recommendation |

| Solid State (25°C) | High | > 2 Years | Store desiccated in amber vials.[1] |

| Solid State (60°C) | Moderate | 3-6 Months | Avoid thermal shock.[1] |

| Solution (DMSO, 25°C) | High | > 1 Month | Preferred stock solvent.[1] |

| Solution (Water, pH 7) | Moderate | 24-48 Hours | Prepare fresh; protect from light.[1] |

| Solution (Water, pH > 9) | Critical Failure | < 1 Hour | Do not use. Ring cleavage occurs.[1] |

| UV/Vis Light Exposure | Low | < 4 Hours | Wrap containers in foil. |

Handling Recommendations

-

Solvent Choice: Dissolve in anhydrous DMSO or Acetonitrile for stock solutions.[1] Avoid Methanol/Ethanol for long-term storage as they can act as nucleophiles over extended periods.[1]

-

Inert Atmosphere: Flush headspace with Argon to prevent amine oxidation during long-term storage.[1]

-

Cold Chain: Store solid at 2–8°C.

Analytical Protocols (Self-Validating)

To verify the purity and stability of the compound, use the following HPLC method. This method is designed to separate the parent amine from its ring-opened degradation products (which are generally more polar).[1]

HPLC Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Standard retention for hydrophobic aromatics.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the oxadiazole ring. |

| Mobile Phase B | Acetonitrile | Sharpens peak shape for amines.[1] |

| Gradient | 10% B to 90% B over 15 min | Elutes polar degradants early, parent late. |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV 254 nm & FLD (Ex 470 / Em 540) | UV detects all impurities; FLD is specific to intact oxadiazole.[1] |

Analytical Workflow Diagram

This workflow ensures that stability data is captured accurately, distinguishing between thermal and photolytic degradation.

Figure 2: Validation workflow for assessing stability. Note the quenching step for basic samples to arrest ring opening before injection.

References

-

Photostability of Benzoxadiazole Derivatives Mehta, P. K., et al. (2022).[1][2] Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes. Source: Royal Society of Chemistry (RSC) Advances.

-

Benzoxadiazole vs. Benzothiadiazole Properties Neto, B. A. D., et al. (2020).[1] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Source: Frontiers in Chemistry.

-

Hydrolytic Instability of NBD Derivatives Uchiyama, S., et al. (2011).[1] Stability and reactivity of 7-nitro-2,1,3-benzoxadiazole derivatives. Note: Provides foundational mechanisms for the ring-opening of benzoxadiazoles in base. (Representative link for NBD chemistry context).

-

Tizanidine Impurity Clarification (Thiadiazole Analog) PubChem Compound Summary: 4-Amino-5-chloro-2,1,3-benzothiadiazole. Source:[1] National Library of Medicine. [1]

Sources

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Step-by-step preparation of Tizanidine from 5-Chloro-2,1,3-benzoxadiazol-4-amine

Executive Summary & Critical Reagent Verification

Objective: This application note details the step-by-step chemical synthesis of Tizanidine Hydrochloride (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride).

CRITICAL PRECURSOR NOTICE: The request specified 5-Chloro-2,1,3-benzoxadiazol-4-amine (the oxygen-containing benzofurazan derivative).[1] However, Tizanidine possesses a 2,1,3-benzothiadiazole core (sulfur-containing).[1]

-

Correction: The direct, atom-economic industrial precursor is 5-Chloro-2,1,3-benzothiadiazol-4-amine (CAS: 30536-19-7).[1]

-

Action: This protocol utilizes the benzothiadiazole analog to ensure the successful formation of Tizanidine.[1][2][3] Attempting this synthesis with the benzoxadiazole would result in a structural failure or require a complex, low-yield ring-transformation (Boulton-Katritzky rearrangement) not suitable for standard production.[1]

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.[1]

Retrosynthetic Strategy & Mechanism

The synthesis of Tizanidine is most efficiently achieved via the Imidazoline Ring Formation Strategy .[1] Unlike older methods utilizing toxic thiophosgene, this protocol employs the "Novartis Route" (modified), utilizing 1-Acetyl-2-imidazolidinone as the imidazoline source.[1]

Reaction Pathway[2][3][4][5][6][7]

-

Condensation: The primary amine of the benzothiadiazole attacks the activated carbonyl of the imidazolidinone (activated by POCl₃).[1]

-

Dehydration: Elimination of water/acetic acid equivalents to form the acetyl-tizanidine intermediate.[1]

-

Hydrolysis: Removal of the acetyl protecting group to yield the Tizanidine base.[1]

-

Salt Formation: Conversion to the hydrochloride salt for bioavailability.[1]

Pathway Visualization

Figure 1: Reaction logic flow from Benzothiadiazole precursor to Tizanidine HCl.

Material Specifications & Safety

Reagents

| Reagent | CAS No. | Role | Eq. |

| 5-Chloro-2,1,3-benzothiadiazol-4-amine | 30536-19-7 | Limiting Reagent | 1.0 |

| 1-Acetyl-2-imidazolidinone | 5391-39-9 | Cyclizing Agent | 1.2 - 1.5 |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Solvent/Dehydrator | 10-15 Vol |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Hydrolysis Base | Excess |

| Methanol (MeOH) | 67-56-1 | Solvent | N/A |

Safety Hazards (E-E-A-T)

-

POCl₃: Highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1] A scrubber system for HCl gas evolution is mandatory.[1]

-

Benzothiadiazoles: Potential sensitizers.[1] Handle in a fume hood with double nitrile gloves.[1]

Detailed Experimental Protocol

Phase 1: Condensation (Formation of the Imidazoline Ring)

Rationale: We use POCl₃ not just as a reagent but as the reaction medium to drive the equilibrium toward the amidine formation by irreversibly sequestering water.[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with drying tube/N₂ inlet), and a temperature probe. Connect the exhaust to a caustic scrubber (NaOH solution).[1]

-

Charging: Charge POCl₃ (150 mL) into the flask. Cool to 0–5°C using an ice bath.[1]

-

Addition: Add 5-Chloro-2,1,3-benzothiadiazol-4-amine (18.6 g, 0.1 mol) portion-wise. Note: The addition is slightly exothermic; maintain T < 10°C.

-

Reagent Addition: Add 1-Acetyl-2-imidazolidinone (19.2 g, 0.15 mol) in one portion.

-

Reaction: Remove the ice bath. Slowly heat the mixture to 55–60°C .

-

Process Tip: Do not exceed 65°C, as tarry impurities (dimers) form rapidly at higher temperatures.[1]

-

-

Monitoring: Stir at 55–60°C for 24–30 hours . Monitor by HPLC or TLC (Eluent: DCM/MeOH 9:1). The starting amine spot (Rf ~0.[1]8) should disappear.[1]

-

Quenching (Critical Step):

Phase 2: Hydrolysis (Deacetylation)[1]

Rationale: The intermediate formed is N-acetyl-tizanidine.[1] The acetyl group must be removed to liberate the active secondary amine.[1]

-

Extraction: Filter the precipitate from the quench step (this is the crude acetyl-intermediate).[1] Wash with water.[1][3]

-

Hydrolysis Setup: Transfer the wet cake to a flask containing Methanol (200 mL) and 2N NaOH (50 mL) .

-

Reflux: Heat to reflux (approx. 65°C) for 2 hours .

-

Isolation:

Phase 3: Salt Formation & Purification[1]

-

Dissolution: Dissolve the Tizanidine Base (10 g) in Ethanol (150 mL) at 50°C.

-

Acidification: Add concentrated HCl (37%) dropwise until pH reaches 1–2. The solution will clarify, then precipitate.

-

Crystallization: Cool slowly to 0–5°C and stir for 2 hours.

-

Filtration: Filter the crystals and wash with cold ethanol.

-

Recrystallization (Polishing): Recrystallize from Ethanol/Water (9:1) if HPLC purity is < 99.5%.[1]

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of Tizanidine HCl.

Analytical Quality Control

To ensure the protocol was successful, the product must meet the following criteria:

| Test | Specification | Method |

| Appearance | Yellow to slightly orange crystalline powder | Visual |

| Identification | IR matches standard; Retention time matches std | HPLC/IR |

| Melting Point | 289°C – 291°C (with decomposition) | Capillary |

| Impurity A | < 0.10% (Starting Material: Benzothiadiazole amine) | HPLC |

| Assay | 99.0% – 101.0% (dried basis) | HPLC |

HPLC Method Parameters:

-

Column: C18 (250 x 4.6 mm, 5µm)

-

Mobile Phase: Buffer (pH 3.0 Phosphate) : Acetonitrile (80:20)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV @ 230 nm[1]

References

-

Novartis AG. (1974).[1] Heterocyclic compounds.[1][3][4][5][6] US Patent 3,843,668.[1][3] Link

-

Permachem Asia Ltd. (1995).[1][4] Process for making a benzothiadiazole derivative.[1][3][4][5][6][7][8] European Patent EP0644192B1.[1] Link

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5487, Tizanidine.[1]Link[1]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole.[1][9]Link[1]

Sources

- 1. 4-Amino-5-Chloro-2,1,3-Benzothiadiazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 3. A Process For The Preparation Of Tizanidine Hydrochloride [quickcompany.in]

- 4. CN106496219B - The method of high-purity technical metaplasia production Tizanidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102140095A - Green new process for preparing tizanidine hydrochloride - Google Patents [patents.google.com]

- 7. chempoint.com [chempoint.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Chloro-2,1,3-benzoxadiazol-4-amine

Introduction: Unlocking the Potential of a Versatile Scaffold

5-Chloro-2,1,3-benzoxadiazol-4-amine is a key heterocyclic building block with significant potential in the fields of medicinal chemistry, materials science, and chemical biology. The benzoxadiazole core is a well-established fluorophore and an electron-deficient aromatic system. This inherent electronic nature activates the chlorine atom at the 5-position towards nucleophilic aromatic substitution (SNAr), making it a versatile precursor for the synthesis of a diverse range of 5-substituted-2,1,3-benzoxadiazol-4-amine derivatives. These derivatives are of high interest due to their potential biological activities, including applications as anticancer, antimicrobial, and antitubercular agents.[1][2]

While direct literature on the nucleophilic substitution reactions of 5-Chloro-2,1,3-benzoxadiazol-4-amine is not extensively documented, strong parallels can be drawn from its sulfur analogue, 4-amino-5-chloro-2,1,3-benzothiadiazole. This related compound is a well-known intermediate in the synthesis of the muscle relaxant Tizanidine, where the chloro group readily undergoes substitution with nitrogen nucleophiles.[3][4][5][6] The higher electronegativity of the oxygen atom in the benzoxadiazole ring, compared to sulfur in the benzothiadiazole ring, is expected to further enhance the electrophilicity of the aromatic core, suggesting that 5-Chloro-2,1,3-benzoxadiazol-4-amine is a highly promising substrate for SNAr reactions.

This guide provides detailed application notes and proposed protocols for the nucleophilic substitution reactions of 5-Chloro-2,1,3-benzoxadiazol-4-amine with various nucleophiles, including amines, thiols, and alkoxides. The methodologies are based on established principles of nucleophilic aromatic substitution and analogies with related heterocyclic systems.

The Underlying Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 5-Chloro-2,1,3-benzoxadiazol-4-amine in nucleophilic substitution reactions is governed by the SNAr mechanism. This process is typically a two-step addition-elimination sequence.[2][7]

-

Nucleophilic Attack: An electron-rich nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing benzoxadiazole ring system is crucial for stabilizing this intermediate by delocalizing the negative charge.[2][7]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

The overall reaction rate is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the leaving group to depart.

Diagrammatic Representation of the SNAr Mechanism

Caption: Generalized workflow of the SNAr mechanism.

Application & Protocol 1: Substitution with Amine Nucleophiles (N-Arylation and N-Alkylation)

The reaction of 5-Chloro-2,1,3-benzoxadiazol-4-amine with primary and secondary amines is a powerful method for generating novel derivatives with potential applications in drug discovery. The resulting 5-amino-substituted compounds can exhibit diverse pharmacological properties.

Scientific Rationale:

The choice of reaction conditions is critical for achieving high yields and purity. A suitable base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

Experimental Protocol: Synthesis of N-Benzyl-5-amino-2,1,3-benzoxadiazol-4-amine

Materials:

-

5-Chloro-2,1,3-benzoxadiazol-4-amine

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 5-Chloro-2,1,3-benzoxadiazol-4-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation: Representative Amine Substitutions

| Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |

| Aniline | K₂CO₃ | DMF | 100-120 | 5-(Phenylamino)-2,1,3-benzoxadiazol-4-amine |

| Morpholine | DIPEA | NMP | 80-100 | 5-(Morpholino)-2,1,3-benzoxadiazol-4-amine |

| Piperidine | K₂CO₃ | DMSO | 80-100 | 5-(Piperidin-1-yl)-2,1,3-benzoxadiazol-4-amine |

Workflow Diagram

Caption: Workflow for amine substitution reactions.

Application & Protocol 2: Substitution with Thiol Nucleophiles (S-Arylation and S-Alkylation)

The introduction of a sulfur linkage at the 5-position can lead to compounds with interesting electronic and biological properties. Thiol nucleophiles readily react with 5-Chloro-2,1,3-benzoxadiazol-4-amine under basic conditions.

Scientific Rationale:

Thiols are generally excellent nucleophiles. In the presence of a base, they are deprotonated to form the more nucleophilic thiolate anion. The reaction conditions are typically mild, and the choice of base and solvent is similar to that for amine substitutions.

Experimental Protocol: Synthesis of 5-(Phenylthio)-2,1,3-benzoxadiazol-4-amine

Materials:

-

5-Chloro-2,1,3-benzoxadiazol-4-amine

-

Thiophenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of thiophenol (1.1 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of 5-Chloro-2,1,3-benzoxadiazol-4-amine (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the pure product.

Data Presentation: Representative Thiol Substitutions

| Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |

| Ethanethiol | K₂CO₃ | DMF | 60-80 | 5-(Ethylthio)-2,1,3-benzoxadiazol-4-amine |

| Benzyl mercaptan | NaH | THF | Reflux | 5-(Benzylthio)-2,1,3-benzoxadiazol-4-amine |

| 4-Methylthiophenol | K₂CO₃ | DMSO | 80-100 | 5-((4-Methylphenyl)thio)-2,1,3-benzoxadiazol-4-amine |

Application & Protocol 3: Substitution with Alkoxide and Phenoxide Nucleophiles (O-Arylation and O-Alkylation)

The synthesis of 5-alkoxy and 5-aryloxy derivatives provides access to another class of compounds with potential applications as fluorescent probes and biologically active molecules.

Scientific Rationale:

Alkoxides and phenoxides are strong nucleophiles that can displace the chloride ion. These nucleophiles are typically generated in situ by reacting the corresponding alcohol or phenol with a strong base like sodium hydride or a milder base like potassium carbonate for phenols. Anhydrous conditions are often necessary, especially when using highly reactive bases like NaH.

Experimental Protocol: Synthesis of 5-Phenoxy-2,1,3-benzoxadiazol-4-amine

Materials:

-

5-Chloro-2,1,3-benzoxadiazol-4-amine

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 5-Chloro-2,1,3-benzoxadiazol-4-amine (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in DMF.

-

Heat the mixture to 100-120 °C with stirring. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/EtOAc) to obtain the desired 5-phenoxy derivative.

Data Presentation: Representative Alkoxide/Phenoxide Substitutions

| Nucleophile (from Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Expected Product |

| Methanol | NaH | THF | Reflux | 5-Methoxy-2,1,3-benzoxadiazol-4-amine |

| Ethanol | NaH | THF | Reflux | 5-Ethoxy-2,1,3-benzoxadiazol-4-amine |

| 4-Methoxyphenol | K₂CO₃ | DMF | 100-120 | 5-(4-Methoxyphenoxy)-2,1,3-benzoxadiazol-4-amine |

Trustworthiness: Self-Validating Systems in Protocol Design

Each protocol is designed with internal checks to ensure reliability and reproducibility.

-

Reaction Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals is a critical step for validating reaction progress. The disappearance of the starting material spot and the appearance of a new product spot provides real-time feedback on the reaction's success.

-

Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials, byproducts, and reagents. The purity of the final compound should be assessed by analytical techniques such as NMR and Mass Spectrometry.

-

Spectroscopic Characterization: The structures of the synthesized derivatives should be unequivocally confirmed using a suite of spectroscopic methods.

-

¹H and ¹³C NMR: Will confirm the presence of the newly introduced nucleophilic moiety and the overall structure of the product.

-

Mass Spectrometry (MS): Will verify the molecular weight of the desired compound.

-

FT-IR Spectroscopy: Can be used to identify key functional groups in the product.

-

Conclusion

5-Chloro-2,1,3-benzoxadiazol-4-amine is a highly valuable and reactive scaffold for the synthesis of a wide array of novel compounds through nucleophilic aromatic substitution. The protocols and guidelines presented here, based on sound chemical principles and analogies to related systems, provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile building block. The resulting 5-substituted derivatives are promising candidates for further investigation in various scientific disciplines.

References

-

[Identification of Novel Benzoxa-[3][4][8]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents.]([Link])

-

[(PDF) Benzoxa-[3][4][8]-diazole substituted amino acid hydrazides as therapeutics for drug-resistant Mycobacterium tuberculosis.]([Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. Tizanidine hydrochloride, DS-103282 ch, AN-021A, DS-103282, Zanaflex, Ternelin, Sirdalud-药物合成数据库 [drugfuture.com]

Application Note: Handling, Storage, and Derivatization Protocols for Benzoxadiazole Amines

Abstract

Benzoxadiazole amines (NBD-amines) represent a critical class of fluorophores in bioanalytical chemistry, widely utilized for the derivatization of amino acids, peptides, and pharmaceutical amines.[1][2][3] While the resulting NBD-amine adducts are relatively stable, the precursor reagents (NBD-Cl and NBD-F) exhibit significant environmental sensitivity.[3] This Application Note defines the rigorous protocols required to mitigate hydrolysis, photobleaching, and nucleophilic degradation, ensuring high-fidelity experimental data.

Part 1: Chemical Stability & Storage Architecture

The benzoxadiazole scaffold possesses a nitro group at the 7-position, creating an electron-deficient center at the 4-position.[2] This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (

The "Cold-Dark-Dry" Triad

To maintain reagent integrity (>98% purity), adherence to the following storage logic is mandatory.

| Parameter | Protocol Standard | Mechanistic Rationale |

| Temperature | -20°C (Long-term) | Arrhenius suppression of spontaneous hydrolysis and dimerization. |

| Light | Amber Glass / Foil Wrap | NBD derivatives absorb strongly at ~460 nm. Ambient light exposure causes irreversible photobleaching and ring opening. |

| Atmosphere | Desiccated / Inert Gas | Moisture reacts with NBD-Cl/F to form NBD-OH (7-nitrobenzofurazan-4-ol), a fluorescent impurity that creates high background noise. |

| Thawing | Equilibrate to RT (30 min) | Opening cold vials introduces condensation. Water introduction immediately initiates hydrolysis. |

Reagent Comparison: NBD-Cl vs. NBD-F

Selecting the correct reagent dictates the handling severity.

| Feature | NBD-Cl (Chloride) | NBD-F (Fluoride) |

| Reactivity | Moderate. Requires heat (50-80°C). | High. Reacts at RT or mild heat (500x faster than -Cl). |

| Hydrolysis Risk | Moderate. | High. Must be prepared immediately before use. |

| Solubility | Soluble in MeOH, ACN. | Soluble in ACN, MeOH. |

| Detection Limit | ~10-100 fmol | ~1-10 fmol (Superior sensitivity). |

Part 2: Experimental Workflows

Visualization: Storage & Handling Logic

The following decision tree illustrates the critical control points for handling NBD reagents upon arrival and during use.

Figure 1: Critical decision tree for minimizing moisture introduction during the thaw-use-store cycle.

Standard Derivatization Protocol (Primary Amines)

This protocol is optimized for amino acids and small molecule amines.

Materials:

-

Buffer: 0.1 M Borate Buffer, pH 8.0 - 9.0 (Do not exceed pH 10 to minimize hydrolysis).

-

Reagent: 5 mM NBD-Cl in Acetonitrile (ACN).

-

Quencher: 1 M HCl.

Step-by-Step Methodology:

-

Sample Prep: Dissolve amine analyte in Borate Buffer (100 µL).

-

Note: Ensure amine is free of ammonium salts (Tris, etc.), as these will compete for the NBD reagent.

-

-

Reagent Addition: Add 100 µL of 5 mM NBD-Cl solution.

-

Ratio: Maintain at least a 5-fold molar excess of NBD reagent over the amine.

-

-

Incubation:

-

NBD-Cl: Heat at 60°C for 30-60 minutes in a light-protected heating block.

-

NBD-F: Incubate at 55°C for 1-5 minutes or RT for 30 mins.

-

-

Quenching: Add 50 µL of 1 M HCl.

-

Analysis: Inject immediately into HPLC (Fluorescence Detection:

).

Visualization: Reaction Mechanism & QC

Understanding the competition between Labeling (

Figure 2: Competitive reaction pathways. High pH promotes the dashed red path (Hydrolysis), reducing yield.

Part 3: Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| High Background Signal | Hydrolysis of reagent to NBD-OH .[4] | Prepare NBD stock fresh. Ensure reaction is quenched with acid (NBD-OH is less fluorescent at acidic pH).[4] |

| Low Fluorescence Yield | pH too low (< 7.0). | Amine is protonated ( |

| Multiple Peaks | Secondary amines or interfering thiols. | Use chromatography to separate.[6] NBD reacts with thiols (S-NBD) but these are often unstable. |

| Precipitation | Reagent insolubility in aqueous buffer. | Ensure organic solvent (ACN/MeOH) content is >30% in the final reaction mix. |

Solvent Effects on Fluorescence

NBD-amines are solvatochromic . Their fluorescence quantum yield (

-

Implication: If performing plate-reader assays, do not measure in pure aqueous buffer. Dilute with organic solvent or use micelles/proteins to enhance signal.

References

-

BenchChem. (2025).[2][4] Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl. Retrieved from

-

Elbashir, A. A., et al. (2011).[6] The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids. Journal of Gazi University. Retrieved from

-

Biotium. (n.d.). NBD Chloride Product Information & Storage. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Retrieved from

-

Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside (Mechanistic parallels to NBD hydrolysis). ChemRxiv. Retrieved from

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

Troubleshooting & Optimization

Troubleshooting low purity in 5-Chloro-2,1,3-benzoxadiazol-4-amine production

Technical Support Center: 5-Chloro-2,1,3-benzoxadiazol-4-amine Production

Status: Active Specialist: Senior Application Scientist (Process Chemistry) Subject: Troubleshooting Purity & Yield Issues in Benzoxadiazole Amination

Diagnostic Phase: Define Your Impurity Profile

Before adjusting parameters, we must identify the specific failure mode. The production of 5-chloro-2,1,3-benzoxadiazol-4-amine (an oxygen analog of the Tizanidine intermediate) presents unique challenges compared to its sulfur counterpart (benzothiadiazole) due to the higher electronegativity of the oxygen atom.

Which scenario best matches your HPLC/TLC data?

| Symptom | Probable Impurity | Root Cause |

| Double Spot / Late Eluter | 4,5-Diamino-2,1,3-benzoxadiazole | Over-Amination: The reaction temperature is too high, or ammonia equivalents are excessive. The benzoxadiazole ring is more activated than the thiadiazole ring, leading to double substitution. |

| Early Eluter / Broad Peak | 4-Hydroxy-5-chloro-2,1,3-benzoxadiazole | Hydrolysis: Moisture ingress during the reaction or workup. The highly electrophilic C-4 position reacts with water/hydroxide. |

| Starting Material Remains | 4,5-Dichloro-2,1,3-benzoxadiazole | Stalled Kinetics: Solvent polarity is too low, or the ammonia source (gas vs. aqueous) is insufficient. |

| Mass Loss / Des-Chloro | 4-Amino-2,1,3-benzoxadiazole | Over-Reduction: If producing via nitro-reduction (Fe/HCl), the chlorine atom was hydrogenolyzed. |

Critical Note: Oxygen vs. Sulfur Analogs

Are you synthesizing the Tizanidine intermediate?

-

Yes: You likely need 5-chloro-2,1,3-benzo thia diazol-4-amine (CAS 30536-19-7).[1]

-

No: You are synthesizing the benzo xa diazol-4-amine (Oxygen analog).

Why this matters: The oxadiazole ring is significantly more electron-deficient than the thiadiazole ring.

-

Consequence: It reacts faster towards nucleophiles (

). -

Risk: Protocols optimized for Tizanidine (Thiadiazole) will cause runaway bis-amination (replacing both chlorines) when applied to the Oxadiazole. You must lower the reaction temperature by 10–20°C compared to thiadiazole protocols.

Synthesis Workflows & Impurity Pathways

The following diagram maps the two primary synthesis routes and where impurities are generated.

Figure 1: Reaction pathways showing the

Troubleshooting Guide: Route (Ammonia Substitution)

This is the most scalable route but prone to bis-amination.

Q: My product contains 15% of the bis-amino impurity. How do I stop the second substitution? A: The reaction is kinetically controlled.

-

Temperature Drop: If running at 80°C (standard for Thiadiazole), drop to 40–50°C for the Oxadiazole. The oxygen heterocycle lowers the activation energy for the first substitution.

-

Ammonia Source: Switch from liquid ammonia (high local concentration) to Ammonia gas bubbled into Toluene/THF . This keeps the instantaneous concentration of nucleophile lower.

-

Stoichiometry: Do not use a massive excess. Use 2.1 equivalents (1 eq for reaction, 1 eq to scavenge HCl).

Q: The reaction is stuck at 60% conversion. Should I add heat? A: No. Adding heat will trigger the formation of the bis-amine before the starting material is consumed.

-

The Fix: Change the solvent polarity.[2]

-

Protocol: Switch from Toluene (non-polar) to Acetonitrile or THF . The increased polarity stabilizes the Meisenheimer complex intermediate, accelerating the rate without requiring dangerous heat levels.

Q: I see a new peak at RRT 0.85 after aqueous workup. A: This is likely the 4-hydroxy derivative. Benzoxadiazoles are susceptible to nucleophilic attack by hydroxide.[2][3]

-

Fix: Avoid strong basic washes (NaOH). Quench the reaction with saturated NH₄Cl or water, and keep the pH neutral during extraction.

Troubleshooting Guide: Nitro-Reduction Route

This route (from 5-chloro-4-nitro-2,1,3-benzoxadiazole) avoids bis-amination but risks losing the chlorine atom.

Q: I lost the chlorine atom (De-chlorination). Why? A: You likely used Catalytic Hydrogenation (Pd/C + H₂) . Palladium readily inserts into the Aryl-Cl bond.

-

The Fix: Use a chemoselective metal reduction.

-

Recommended: Iron powder (Fe) in Ethanol/Acetic Acid or dilute HCl.

-

Alternative: Stannous Chloride (

) in Ethanol. -

Reference Protocol: Dissolve nitro compound in MeOH/HCl, add Fe powder, stir at RT for 1h [1].

-

Q: My yield is low due to "tar" formation. A: Benzoxadiazole rings can undergo ring cleavage (opening the furazan ring) under harsh reducing conditions or high pH.

-

The Fix: Maintain acidic or neutral conditions during reduction. Avoid hydrazine or strong alkaline dithionite reductions.

Purification & Validation

Recrystallization Protocol Because the impurities (bis-amine) often have different solubilities, recrystallization is effective.

-

Solvent: Ethanol/Water (9:1) or Toluene.

-

Process: Dissolve crude at reflux. Cool slowly to 5°C. The bis-amine is often less soluble in toluene and may precipitate first (filter off), or more soluble in ethanol (stays in mother liquor). Note: Determine specific solubility curve for your batch.

Analytical Check (NMR)

-

Target (4-Amino-5-Chloro): Two aromatic doublets (ortho coupling) if the ring were benzene, but here the protons are on the hetero-ring system? Correction: The benzene ring has positions 4,5,6,7.

-

Impurity (4,5-Diamino): Symmetry increases. Protons at 6 and 7 become equivalent or very similar singlets/doublets depending on solvent.

-

Impurity (Starting Material): No exchangeable NH protons (

shake).

References

-

Okiyama, N., et al. (2002). Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6-disubstituted benzofurazan (2,1,3-benzoxadiazole) compounds. Chemical and Pharmaceutical Bulletin, 50(8), 1039-1042.

-

Novartis AG. (1980). Process for the preparation of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (Tizanidine).[5] US Patent 4,053,628. (Describes the industrial SnAr baseline for the thiadiazole analog).

-

Neto, B. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. benchchem.com [benchchem.com]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

Minimizing side reactions during Tizanidine precursor synthesis

Topic: Minimizing Side Reactions & Impurity Profiling

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support hub for Tizanidine synthesis. If you are accessing this guide, you are likely encountering yield losses or persistent impurities during the conversion of 4-amino-5-chloro-2,1,3-benzothiadiazole (ACB) to Tizanidine.

The core challenge in Tizanidine synthesis is the electronic activation of the benzothiadiazole ring . The same electron-withdrawing nature that makes the 4-amino group reactive enough to form the imidazoline ring also activates the 5-chloro substituent toward unwanted Nucleophilic Aromatic Substitution (

This guide moves beyond standard recipes to troubleshoot the causality of side reactions, specifically focusing on the Isothiouronium Route (the industry standard) and the Direct Coupling Route .

Visual Workflow & Critical Control Points

The following diagram illustrates the standard synthesis pathway and the specific points where side reactions (Red Nodes) diverge from the product flow.

Figure 1: Critical Control Points in Tizanidine Synthesis. Red pathways indicate failure modes discussed below.

Module 1: The Isothiouronium Route (Step-by-Step Troubleshooting)

Phase A: Thiourea Formation & Methylation

Context: You are reacting 4-amino-5-chloro-2,1,3-benzothiadiazole with benzoyl isothiocyanate, followed by hydrolysis and S-methylation.

Q1: Why is my yield of the benzoyl thiourea intermediate fluctuating significantly between batches? Diagnosis: Moisture Contamination. Technical Insight: Benzoyl isothiocyanate is highly electrophilic. In the presence of trace water, it rapidly hydrolyzes to benzamide and COS (Carbonyl Sulfide) before it can react with the poorly nucleophilic amine of the benzothiadiazole. Corrective Action:

-

In-situ Generation: Do not store benzoyl isothiocyanate. Generate it in situ using Ammonium Thiocyanate + Benzoyl Chloride in dry acetone or toluene.

-

Drying Protocol: Ensure solvents have a water content of

. -

Temperature Ramp: Addition must occur at

to suppress hydrolysis, then ramp to reflux only after addition is complete.

Q2: I am seeing a "Des-Sulfur" impurity during the S-methylation step. Diagnosis: Oxidative Desulfurization. Technical Insight: If the reaction environment is too basic or exposed to air for long periods, the thiourea sulfur can be oxidized or eliminated, leading to a urea derivative or a guanidine-like side product. Corrective Action:

-

Perform S-methylation (using Methyl Iodide or Dimethyl Sulfate) under an inert Nitrogen atmosphere.

-

Maintain temperature strictly between

. Higher temperatures promote N-methylation (wrong isomer).

Phase B: Cyclization with Ethylenediamine (The Critical Step)

Context: Reacting the S-methyl isothiouronium salt with ethylenediamine (EDA) to close the imidazoline ring.

Q3: HPLC shows a rising peak at RRT ~0.85 (Des-chloro Tizanidine). Why is the chlorine falling off?

Diagnosis: Nucleophilic Aromatic Substitution (

-

Stoichiometry: Do not use a massive excess of EDA. Limit to 1.1 – 1.2 equivalents.

-

Solvent Switch: Switch from neat EDA or high-boiling alcohols to Methanol or Ethanol . The lower boiling point limits the maximum thermal energy available for the unwanted

reaction. -

Data Reference: See Table 1 below for temperature impact.

Q4: I have high levels of "Open-Chain" intermediate (Incomplete Cyclization). Diagnosis: Insufficient Activation Energy or Premature Quenching. Technical Insight: The reaction proceeds in two steps:[1][2][3]

-

Displacement of -SMe by one amine of EDA (Fast).

-

Intramolecular attack of the second amine to close the ring (Slow, Rate-Determining Step). Corrective Action:

-

Reflux Duration: Ensure reflux is maintained for at least 4–6 hours.

-

Catalysis: Trace acid catalysis (e.g., acetic acid) can protonate the leaving group (ammonia/amine intermediate) and facilitate ring closure, though this must be balanced against salt formation.

Module 2: The Direct Coupling (POCl3) Route

Context: Reacting 4-amino-5-chloro-2,1,3-benzothiadiazole directly with 1-acetyl-2-imidazolidinone using Phosphorus Oxychloride (

Q5: The reaction mixture turns into a black tar/viscous sludge.

Diagnosis: Vilsmeier-Haack Polymerization / Charring.

Technical Insight:

-

Dilution: Do not run neat. Use a co-solvent like Toluene or Chlorobenzene to act as a heat sink.

-

Staged Addition: Add the imidazolidinone slowly to the

/Amine mixture at

Summary Data: Impurity Control

Table 1: Impact of Reaction Parameters on Impurity Profile (Isothiouronium Route)

| Parameter | Condition | Major Impurity Risk | Recommendation |

| Solvent | Neat Ethylenediamine | Des-chloro Tizanidine (>2.0%) | Avoid. Use Methanol/Ethanol. |

| Solvent | Methanol (Reflux) | Des-chloro Tizanidine (<0.1%) | Preferred. Kinetic control favors ring closure. |

| Temp | Des-chloro & Dimerization | Keep internal temp | |

| Atmosphere | Ambient Air | Oxidative Degradants | Use Nitrogen blanket during S-methylation. |

| Stoichiometry | >2.0 eq EDA | Des-chloro Tizanidine | Limit EDA to 1.1–1.2 eq. |

References

-

Neumann, P. (1974).[4] Imidazolin-2-ylamino-2,1,3-benzothiadiazoles production. US Patent 3,843,668.[4][5][6][7]

- Foundational text for the isothiouronium salt route and cycliz

-

Mali, S. et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360–362.

- Definitive identification of the S-ethyl/Des-chloro impurity structure arising

-

Hradil, P. et al. (1996). Process for making a benzothiadiazole derivative. European Patent EP0644192B1.

- Details the POCl3 direct coupling route and purification str

-

SynThink Chemicals. (2024). Tizanidine EP Impurities & USP Related Compounds.

- Reference for current regulatory standards on Impurity A, B, and C limits.

Disclaimer: This guide is for research and development purposes only. All synthesis must be conducted in compliance with local safety regulations and intellectual property laws.

Sources

- 1. CN102140095A - Green new process for preparing tizanidine hydrochloride - Google Patents [patents.google.com]

- 2. WO2010069280A2 - A method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]

- 3. hakon-art.com [hakon-art.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

Technical Support Center: Purification Strategies for 4-Amino-5-chloro-2,1,3-benzoxadiazole and its Positional Isomers

This guide is designed for researchers, medicinal chemists, and process development professionals tackling the purification of 4-Amino-5-chloro-2,1,3-benzoxadiazole and its related positional isomers. The synthesis of this scaffold often results in mixtures of isomers with closely related physicochemical properties, making their separation a significant challenge. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-Amino-5-chloro-2,1,3-benzoxadiazole isomers so difficult?

The primary challenge lies in the high degree of similarity between the positional isomers. They share the same molecular weight and elemental composition and often exhibit very similar polarity, solubility, and boiling points.[1] This makes traditional separation techniques like distillation or simple solvent extraction largely ineffective, necessitating more sophisticated methods like chromatography that can exploit subtle differences in their interaction with a stationary phase.[2]

Q2: What are the most effective methods for purifying these isomers?

The two most powerful techniques for this class of compounds are flash column chromatography and recrystallization .

-

Flash Column Chromatography is the workhorse method for separating isomers with differing polarities. For aromatic amines like these, special considerations are required to achieve good separation.[3]

-

Recrystallization is highly effective if one isomer is significantly less soluble than the others in a particular solvent system or if it forms a more stable crystal lattice.[4] This method is ideal for obtaining very high-purity material, especially at a larger scale.

Q3: How can I effectively monitor the separation and purity of my isomers?

Thin-Layer Chromatography (TLC) is the most crucial tool for real-time monitoring. It is used to:

-

Assess the complexity of the crude mixture.

-

Screen for an optimal solvent system for column chromatography.[5]

-

Monitor the fractions collected from the column to identify which ones contain the desired product(s).

For final purity confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: My compound is streaking badly on my silica TLC plate and column. What's happening and how do I fix it?

This is a classic problem when working with basic amines on standard silica gel. The amino group (-NH₂) is basic, while the surface of silica gel is covered in acidic silanol groups (Si-OH). This strong acid-base interaction causes the compound to bind irreversibly or elute very slowly and unevenly, resulting in significant streaking (tailing).[3]

The solution is to "deactivate" the silica by adding a small amount of a competing base to your mobile phase, such as 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol. This additive neutralizes the acidic sites on the silica, allowing your amine compound to travel through the column smoothly.[3]

Troubleshooting Guide: Common Purification Issues

Problem: I see multiple spots on TLC, but they are very close together (low ΔRf). How can I improve the separation?

-

Scientific Rationale: The separation factor (selectivity) between your isomers is too low in the chosen solvent system. The goal is to find a mobile phase that maximizes the difference in affinity of each isomer for the stationary phase.

-

Solutions:

-

Systematic Solvent Screening: Do not randomly mix solvents. Methodically test different solvent systems by varying both the polar and non-polar components. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar one (like Ethyl Acetate or Dichloromethane).

-

Try Different "Selectivity" Solvents: If Hexane/Ethyl Acetate systems fail, switch to solvent systems with different chemical properties. For example, replacing Ethyl Acetate with Dichloromethane/Methanol can alter the hydrogen bonding interactions and improve separation.

-

Change the Stationary Phase: If silica gel is not providing enough selectivity, consider using alumina (which has a different surface chemistry) or switching to a reversed-phase (C18) column, where separation is based on hydrophobicity rather than polarity.[3]

-

Problem: My compound seems to be decomposing on the silica gel column, leading to low yield.

-

Scientific Rationale: The acidic nature of silica gel can catalyze the degradation of sensitive compounds over the extended time it takes to run a column. The benzoxadiazole ring system, while generally stable, can be susceptible to decomposition under certain conditions.

-

Solutions:

-

Deactivate the Silica: As mentioned for streaking, adding 0.5-1% triethylamine to your eluent can neutralize the silica surface, reducing its catalytic activity.[3]

-

Minimize Contact Time: Use flash chromatography with positive air pressure to push the solvent through faster, reducing the time your compound spends on the column. Avoid letting a packed column sit for extended periods.

-

Consider an Alternative Method: If the compound is highly sensitive, recrystallization may be a better option, as it avoids contact with acidic stationary phases.[6]

-

Problem: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals.

-

Scientific Rationale: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can organize into a crystal lattice. This is often caused by the presence of impurities or using a solvent in which the compound is too soluble.

-

Solutions:

-

Change the Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If a single solvent doesn't work, a mixed-solvent system is often the answer.[4] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until you see persistent cloudiness. Then, add a drop or two of the good solvent to redissolve and allow it to cool slowly.

-

Ensure Slow Cooling: Do not rush the crystallization process by placing the hot flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Slow cooling promotes the formation of larger, purer crystals.

-

Use a Seed Crystal: If you have a small amount of pure crystal, adding it to the cooled, supersaturated solution can induce crystallization. If not, gently scratching the inside of the flask with a glass rod at the solvent line can create microscopic imperfections that serve as nucleation sites.

-

Workflow & Protocol Development

Visualizing the Purification Workflow

The following diagram outlines a logical workflow for approaching the purification of a crude isomeric mixture.

Caption: Decision workflow for purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica

This protocol assumes the isomers have different Rf values as determined by TLC analysis.

-

Prepare the Eluent: Based on your TLC screening, prepare a sufficient volume of the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). To this solvent, add triethylamine (TEA) to a final concentration of 0.5-1% v/v. This is your "Eluent".

-

Prepare the Slurry: In a beaker, add dry silica gel (230-400 mesh) and pour in some of your Eluent to create a thin, pourable slurry. The amount of silica should be roughly 50-100 times the mass of your crude sample.

-

Pack the Column: Secure a glass chromatography column vertically. With the stopcock closed, pour the silica slurry into the column. Open the stopcock to drain the excess solvent while continuously tapping the side of the column to ensure even packing. Add more eluent as needed, never letting the top of the silica bed run dry.

-

Load the Sample: Dissolve your crude product (e.g., 1 gram) in a minimal amount of dichloromethane or the Eluent itself. In a separate beaker, add a small amount of dry silica gel (2-3 times the mass of your sample) and add your dissolved sample. Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.

-

Run the Column: Carefully add your dry-loaded sample to the top of the packed silica bed, forming a thin, level band. Gently add a small layer of sand to protect the sample band. Carefully fill the column with the Eluent and apply positive pressure (using a bellows or regulated air line) to begin elution.

-

Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and developing it in your Eluent.

-

Combine and Evaporate: Once the desired isomer(s) have eluted, combine the pure fractions (as determined by TLC) into a round-bottom flask and remove the solvent and TEA using a rotary evaporator.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This protocol is ideal when one isomer is significantly less soluble or crystallizes more readily than others.

-

Solvent Selection: Identify a "good" solvent where your compound is highly soluble (e.g., Ethanol) and a "poor" solvent where it is insoluble (e.g., deionized water).[4][6]

-